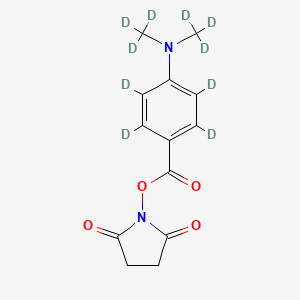
N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid is a chemical compound with the molecular formula C10H15N3O2 and a molecular weight of 209.24 g/mol . It is an impurity of Pramipexole, which is an agonist of dopamine receptors D2, D3, and D4. This compound is of interest in various scientific fields due to its unique structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and minimize impurities. This could include the use of specific catalysts, solvents, and temperature control.
Analyse Des Réactions Chimiques
Types of Reactions
N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in relation to dopamine receptor activity.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid involves its interaction with dopamine receptors, particularly D2, D3, and D4. This interaction can modulate neurotransmitter release and influence various physiological processes. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pramipexole: A dopamine receptor agonist used in the treatment of Parkinson’s disease and restless legs syndrome.
Ropinirole: Another dopamine receptor agonist with similar therapeutic applications.
Rotigotine: A dopamine agonist used in the treatment of Parkinson’s disease and restless legs syndrome.
Uniqueness
N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid is unique due to its specific structure, which allows for distinct interactions with dopamine receptors. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
2-(5-cyanoimino-1-propylpyrrolidin-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-2-5-13-8(6-10(14)15)3-4-9(13)12-7-11/h8H,2-6H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOJDKVSQPUYKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(CCC1=NC#N)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine;hydrochloride](/img/structure/B587011.png)





![7,9-Diazabicyclo[4.2.1]nonane](/img/structure/B587021.png)

![N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide](/img/structure/B587024.png)
![Pyrido[1,2-a]benzimidazole-2,8-diamine](/img/structure/B587026.png)
![3,4-Dihydro-1H-pyrido[3,4-b]indole-5,6(2H,9H)-dione](/img/structure/B587027.png)
